![molecular formula C9H11NO B572106 4-(Oxetan-3-YL)aniline CAS No. 1221819-62-0](/img/structure/B572106.png)
4-(Oxetan-3-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxetan-3-YL)aniline is a chemical compound with the CAS Number: 1221819-62-0 . It has a molecular weight of 149.19 and its IUPAC name is 4-(3-oxetanyl)aniline .
Synthesis Analysis
The synthesis of 4-(Oxetan-3-YL)aniline involves multiple steps . The starting compound, n-butyllithium, is reacted with tetrahydrofuran and hexane at -78°C for 1 hour . This is followed by a reaction at 20°C for 0.5 hours . The next step involves the use of trifluoroacetic acid and dichloromethane at 0-20°C for 16 hours . The final step involves the use of palladium 10% on activated carbon and hydrogen in ethanol at 20°C for 5 hours .Molecular Structure Analysis
The InChI code for 4-(Oxetan-3-YL)aniline is 1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-(Oxetan-3-YL)aniline is a solid or liquid at room temperature . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . Its Log Po/w (iLOGP) is 1.63, indicating its lipophilicity . It is very soluble, with a solubility of 3.1 mg/ml .Scientific Research Applications
Electrochemical Synthesis and Applications : A study by Shahhosseini et al. (2016) focuses on the electrochemical synthesis of a novel polymer based on a derivative of aniline, which exhibits high conductivity and porosity. This polymer has been used as a counter electrode in the fabrication of dye-sensitized solar cells, showing an improved energy conversion efficiency compared to traditional Pt counter electrodes (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).
Electrochromic Materials : Li et al. (2017) synthesized four novel electrochromic materials, including derivatives of aniline. These materials exhibit high optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li, Liu, Ju, Zhang, & Zhao, 2017).
Structural Studies and Redox Properties : Ito et al. (2002) conducted a study on the synthesis of brominated oligo(N-phenyl-m-aniline)s. They explored their structural properties and redox characteristics, confirming the potential of these compounds in various applications (Ito, Ino, Tanaka, Kanemoto, & Kato, 2002).
Corrosion Inhibition : Daoud et al. (2014) synthesized a compound based on aniline and investigated its inhibitory action on the corrosion of mild steel in acidic environments. This compound demonstrated efficient corrosion inhibition, highlighting its potential application in corrosion protection (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Drug Discovery : Wuitschik et al. (2010) discussed the incorporation of oxetane, related to the structure of 4-(Oxetan-3-YL)aniline, in drug discovery. They highlighted the profound impact of oxetane on solubility, lipophilicity, and metabolic stability of compounds, making it a valuable addition in the synthesis of novel drugs (Wuitschik, Carreira, Wagner, Fischer, Parrilla, Schuler, Rogers-Evans, & Müller, 2010).
Synthesis of Novel Aniline Derivatives : Xu et al. (2015) developed a copper-catalyzed domino protocol to synthesize 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, showing the versatility of aniline derivatives in chemical synthesis (Xu, Jia, Cai, Li, Zhou, & Wu, 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do .
properties
IUPAC Name |
4-(oxetan-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSWQFAXUXUJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-YL)aniline | |
CAS RN |
1221819-62-0 |
Source
|
Record name | 4-(Oxetan-3-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.